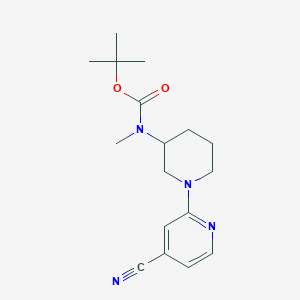

tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-3-yl)(methyl)carbamate

Description

tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-3-yl)(methyl)carbamate is a carbamate-protected amine derivative featuring a piperidine ring substituted with a 4-cyanopyridin-2-yl group. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. The 4-cyano substituent on the pyridine ring contributes to electron-withdrawing effects, which may influence binding affinity and metabolic stability .

Properties

IUPAC Name |

tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-3-yl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)20(4)14-6-5-9-21(12-14)15-10-13(11-18)7-8-19-15/h7-8,10,14H,5-6,9,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVVJSMJSKVTKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-3-yl)(methyl)carbamate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

Introduction of the Cyanopyridine Moiety: The cyanopyridine group can be introduced via a nucleophilic substitution reaction where a suitable pyridine derivative reacts with a cyanide source.

Attachment of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is often introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the cyanopyridine moiety, converting the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Piperidine N-oxides.

Reduction Products: Amino derivatives of the cyanopyridine moiety.

Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-3-yl)(methyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of piperidine and pyridine derivatives with biological macromolecules. It may also serve as a probe to investigate enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacologically active agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Observations :

- Ring System Differences : Pyrimidine-based analogs (e.g., ) exhibit distinct hydrogen-bonding capabilities compared to pyridine derivatives, affecting solubility and target selectivity .

- Positional Isomerism : The piperidin-3-yl substitution in the target compound vs. piperidin-4-yl in may alter conformational flexibility and binding pocket accessibility .

Solubility Trends :

- Cyano and fluoro substituents reduce aqueous solubility compared to hydroxyl or methoxy groups (e.g., ) .

Biological Activity

tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-3-yl)(methyl)carbamate, with the CAS number 1420861-27-3, is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and immunology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

The molecular formula of this compound is C17H24N4O2, with a molecular weight of 316.4 g/mol. The structure consists of a piperidine ring substituted by a cyanopyridine moiety and a tert-butyl carbamate group, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 1420861-27-3 |

| Molecular Formula | C17H24N4O2 |

| Molecular Weight | 316.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Research indicates that compounds similar to this compound may act on various biological pathways:

- Acetylcholinesterase Inhibition : Similar compounds have shown potential as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. For instance, studies have demonstrated that related carbamates can inhibit β-secretase and acetylcholinesterase, leading to reduced amyloid-beta aggregation and improved neuronal cell viability in vitro .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine production. In vitro studies have suggested that certain derivatives can reduce TNF-α levels in astrocyte cultures exposed to amyloid-beta peptides, indicating a protective effect against neuroinflammation .

- Antimicrobial Activity : While specific data on this compound is limited, related piperidine derivatives have shown antibacterial activity against Gram-positive bacteria, suggesting potential for broader antimicrobial applications .

Case Studies and Research Findings

A significant study investigated the effects of a related compound on astrocyte cell viability in the presence of amyloid-beta (Aβ) peptides. The findings indicated that:

- Cell Viability : The compound showed an increase in astrocyte cell viability when treated alongside Aβ peptides, suggesting neuroprotective effects.

- Cytokine Modulation : There was a notable reduction in TNF-α production in treated astrocytes compared to controls exposed only to Aβ .

Additionally, another study highlighted the compound's potential as a multi-target therapeutic agent for Alzheimer's disease by inhibiting both β-secretase activity and Aβ aggregation .

Summary of Biological Activity

The biological activity of this compound appears promising based on its structural analogs and preliminary studies. Its potential roles include:

- Neuroprotection : By inhibiting key enzymes involved in Alzheimer's pathology.

- Anti-inflammatory Effects : Through modulation of cytokine levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.